S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane
CAS No.: 799812-85-4
Cat. No.: VC11986756
Molecular Formula: C35H65N8O17P3S
Molecular Weight: 994.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 799812-85-4 |
|---|---|
| Molecular Formula | C35H65N8O17P3S |
| Molecular Weight | 994.9 g/mol |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane |
| Standard InChI | InChI=1S/C35H62N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H3/t24-,28-,29-,30+,34-;/m1./s1 |
| Standard InChI Key | IBDHYZUIOICJEE-NXHBBHECSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
| SMILES | CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Introduction
The compound S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane is a complex organic molecule that incorporates elements of nucleotides and fatty acids. It is structured around a core of adenosine, a nucleoside composed of the base adenine linked to a sugar molecule, and is further modified with phosphate groups and a tetradecanethioate moiety. This compound is not widely documented in the literature, suggesting it may be a specialized or synthetic molecule used in specific biochemical or pharmaceutical applications.
Structural Components
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Adenosine Moiety: The compound includes a 5-(6-aminopurin-9-yl) group, which is the adenosine part, linked to a sugar molecule (ribose) that is further modified with phosphate groups.
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Phosphate Groups: The presence of methoxy-hydroxyphosphoryl and hydroxyphosphoryl groups indicates a complex phosphate backbone, similar to that found in nucleic acids and CoA derivatives.
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Tetradecanethioate Group: This is a long-chain fatty acid derivative, suggesting involvement in lipid metabolism or transport.
Potential Functions
Given its structure, this compound might be involved in metabolic pathways related to energy production or lipid metabolism, possibly acting as a carrier or intermediate in the transfer of fatty acids.
Biochemical Role
While specific research findings on this exact compound are scarce, its components suggest it could play a role in fatty acid metabolism, similar to other CoA derivatives. These compounds are crucial for the transport and processing of fatty acids within cells.
Synthetic Applications
The synthesis of such complex molecules often involves advanced organic chemistry techniques, including enantioselective synthesis methods to ensure the correct stereochemistry of the molecule . This is important for biological activity and recognition by enzymes.
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | Not explicitly documented; inferred to be complex |
| Molecular Weight | Estimated to be in the range of 900-1200 Da |
| Structural Components | Adenosine, phosphate groups, tetradecanethioate |
| Potential Functions | Fatty acid metabolism, energy production |
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